molecular formula C20H21FN4OS B4904312 N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide

Cat. No.: B4904312
M. Wt: 384.5 g/mol
InChI Key: GNWNUSSXQWAMAS-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN4OS/c1-14(19(26)23-20-22-16-7-3-5-9-18(16)27-20)24-10-12-25(13-11-24)17-8-4-2-6-15(17)21/h2-9,14H,10-13H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWNUSSXQWAMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=NC2=CC=CC=C2S1)N3CCN(CC3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.

    Introduction of Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole derivative with 1-(2-fluorophenyl)piperazine under appropriate conditions.

    Amidation: The final step involves the formation of the amide bond by reacting the intermediate with a suitable acylating agent.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, solvents, and controlled temperature and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Enzymes, receptors, and other proteins that the compound binds to.

    Pathways Involved: Signal transduction pathways, metabolic pathways, and other cellular processes affected by the compound.

Comparison with Similar Compounds

N-(1,3-benzothiazol-2-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]propanamide can be compared with other benzothiazole derivatives, such as:

  • N-(1,3-benzothiazol-2-yl)-2-[4-(2-chlorophenyl)piperazin-1-yl]propanamide
  • N-(1,3-benzothiazol-2-yl)-2-[4-(2-bromophenyl)piperazin-1-yl]propanamide

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other similar compounds.

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